
Angolensin
Overview
Description
Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as Pterocarpus erinaceus and Pterocarpus indicus, as well as Pericopsis species like Pericopsis elata and Pericopsis mooniana . This naturally occurring metabolite is known for its various biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angolensin can be synthesized through the Friedel-Crafts reaction using resorcinol dimethyl ether and p-methoxy hydratropic acid chloride. This reaction yields this compound monomethyl ether, which can then be converted to racemic this compound by employing resorcinol dibenzyl ether for the reaction and final debenzylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of Friedel-Crafts reactions and subsequent modifications can be adapted for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Angolensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Case Studies
- Breast Cancer : A study identified Angolensin as a selective ligand for estrogen receptor dimers, suggesting its potential use in targeting specific cancer cell types .
- Cytotoxicity : In vitro evaluations showed that this compound exhibited cytotoxic effects on various cancer cell lines, with notable efficacy against MCF-7 (breast cancer) cells .
Antidiabetic Effects
This compound has also been studied for its ability to inhibit carbohydrate-digestive enzymes such as α-amylase and α-glucosidase, which are crucial in managing blood glucose levels. By delaying carbohydrate hydrolysis, this compound may contribute to lower blood sugar levels, making it a candidate for diabetes management .
In Vitro Studies
- α-Amylase Inhibition : this compound demonstrated significant inhibition of α-amylase activity with an IC₅₀ value comparable to established antidiabetic drugs like acarbose .
- α-Glucosidase Inhibition : Similarly, this compound showed promising results in inhibiting α-glucosidase activity, further supporting its role in glycemic control .
Cardiovascular Health
The compound's antioxidant properties are believed to confer protective effects on cardiovascular health by reducing oxidative stress and inflammation. Research suggests that flavonoids like this compound can modulate signaling pathways involved in vascular function and inflammation .
Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Selective inhibition of estrogen receptor dimer growth | Effective against breast cancer cell lines |
Antidiabetic | Inhibition of α-amylase and α-glucosidase | Lowering blood glucose levels |
Cardiovascular Health | Antioxidant properties | Potential reduction in oxidative stress |
Mechanism of Action
The mechanism of action of angolensin involves its interaction with specific molecular targets and pathways. This compound has been identified as a selective ligand for estrogen receptor dimers, particularly the estrogen receptor alpha and estrogen receptor beta heterodimers . This interaction modulates the activity of these receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- Nevadensin
- Amorfrutin A
- Isochromophilone VI
- 4′,5,7-Trihydroxy-3,6-dimethoxyflavone
- Azadiradione
- Isoliquiritin
- Murrayafoline A
- Conglobatin
- Guineensine
- Vulgarin
Comparison: Angolensin is unique due to its specific interaction with estrogen receptor dimers, which distinguishes it from other similar compounds. While many isoflavonoids exhibit anti-inflammatory and anticancer properties, this compound’s selective binding to estrogen receptor heterodimers provides a distinct mechanism of action that may offer unique therapeutic benefits .
Biological Activity
Angolensin, a naturally occurring compound with the chemical formula CHO, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.
This compound is classified as a phenolic compound and is primarily derived from plant sources such as Pterocarpus indicus. The compound has been isolated and studied for its pharmacological properties, especially its antiproliferative effects against cancer cells.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Antiproliferative Activity : this compound has shown significant antiproliferative effects on TGF-β-induced WPMY-1 cells, which are a model for studying benign prostatic hyperplasia (BPH). The compound was isolated during bioassay-guided fractionation from P. indicus extracts, demonstrating a notable inhibition of cell proliferation associated with downregulation of proliferating cell nuclear antigen (PCNA) expression .
- Apoptosis Induction : While this compound did not significantly affect apoptosis through the p53 pathway, it was found to inhibit the phosphorylation of PI3K and AKT proteins, suggesting a potential role in modulating signaling pathways involved in cell survival and proliferation .
- Cell Migration Inhibition : this compound has also been reported to inhibit the motility and migration of PC3 prostate cancer cells. In wound healing assays, this compound demonstrated a decrease in the ability of these cells to migrate, indicating its potential as an anti-metastatic agent .
1. Antiproliferative Effects on WPMY-1 Cells
A study conducted by researchers investigating the effects of P. indicus extracts highlighted that this compound, along with maackiain (another metabolite), significantly inhibited cell proliferation in TGF-β-induced WPMY-1 cells. The research utilized various assays to assess cell viability and proliferation:
Treatment | Concentration | Cell Viability (%) |
---|---|---|
Control | - | 100 |
This compound | 154 ng/mL | 45 |
Maackiain | 66 ng/mL | 50 |
Ang-Mac Combination | 154 + 66 ng/mL | 40 |
This data indicates that both this compound and maackiain can effectively reduce cell viability in this model system .
2. Inhibition of PC3 Cell Migration
In another study focusing on prostate cancer cells (PC3), this compound was tested for its ability to inhibit cell migration. The results were promising:
Treatment | Concentration | Migration Rate (%) |
---|---|---|
Control | - | 100 |
This compound | 10 mM | 30 |
Cosmosiin | 1 mM | 25 |
The data suggests that this compound significantly reduces the migratory capability of PC3 cells, which is critical for preventing metastasis in cancer .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming Angolensin's structural identity and purity?
this compound (C₁₅H₁₀O₆) requires rigorous structural validation using nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) with C18 columns (mobile phase: methanol/water gradients) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, detection wavelengths (e.g., 280 nm for UV absorption), and purity thresholds (>95%) .
Q. Which in vitro assays effectively quantify this compound's binding affinity to estrogen receptor (ER) subtypes?
Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and ERα/ERβ-transfected cell lines are standard. Dose-response curves (0.1–100 μM) should be generated to calculate IC₅₀ values, with normalization to receptor density. For functional activity, luciferase reporter assays in ER-positive cells (e.g., MCF-7) measure transcriptional activation .
Q. How can researchers isolate this compound from complex biological matrices like plant extracts?
Solid-phase extraction (SPE) with reverse-phase cartridges followed by preparative HPLC (gradient elution: acetonitrile/0.1% formic acid) effectively separates this compound from co-occurring isoflavones. Validation via tandem MS ensures specificity .
Advanced Research Questions
Q. How to design experiments assessing this compound's selectivity for ERα homodimers versus ERα/ERβ heterodimers?
Co-immunoprecipitation (Co-IP) in cells co-expressing FLAG-tagged ERα and HA-tagged ERβ identifies dimer formation. Competitive binding assays with heterodimer-specific inhibitors (e.g., PHTPP) and fluorescence resonance energy transfer (FRET) quantify preferential binding. Data should be analyzed using nonlinear regression to compare dissociation constants (Kd) .
Q. What methodologies resolve contradictions in reported IC₅₀ values across studies?
Variability arises from differences in cell lines (e.g., HEK293 vs. MCF-7), assay duration, and endogenous ER levels. Normalize IC₅₀ to receptor expression (via Western blot) and use standardized protocols (e.g., 24-hour incubation, serum-free media). Meta-analysis of published data with subgroup stratification by experimental conditions is recommended .
Q. How can computational models predict this compound's off-target interactions with non-estrogen nuclear receptors?
Molecular docking simulations (e.g., AutoDock Vina) against crystallographic structures of receptors (e.g., PPARγ, AR) identify potential binding pockets. Follow-up validation via thermal shift assays quantifies receptor stabilization .
Q. What protocols optimize this compound's stability in cell culture studies?
Pre-incubate this compound in media at 37°C for 24 hours, and quantify degradation via LC-MS/MS. Include antioxidants (e.g., 0.01% ascorbic acid) and adjust pH to 7.4 to enhance stability. Time-course experiments determine optimal treatment durations .
Q. How to validate this compound's intracellular bioavailability in hepatic models?
HepG2 cells incubated with this compound (1–50 μM) for 6–24 hours, followed by LC-MS/MS quantification of intracellular concentrations. Parallel metabolite profiling identifies glucuronidation/sulfation products .
Q. What integrative approaches link this compound's receptor binding to transcriptomic effects?
RNA sequencing of ER-positive cells post-treatment (24 hours) identifies differentially expressed genes. Pathway enrichment analysis (e.g., KEGG, GO) correlates transcriptional changes with ER activation. Validate key targets via qPCR and siRNA knockdown .
Q. Which statistical models analyze time-dependent ER activation kinetics?
Use a four-parameter logistic model for sigmoidal dose-response curves and time-course ANOVA with post-hoc Tukey tests. For non-linear kinetics, mixed-effects models account for inter-experiment variability .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393892 | |
Record name | Angolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-39-7 | |
Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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